molecular formula C16H30N2O2 B595434 1-Boc-4-Piperidin-1-ylmethyl-piperidine CAS No. 184968-88-5

1-Boc-4-Piperidin-1-ylmethyl-piperidine

Cat. No.: B595434
CAS No.: 184968-88-5
M. Wt: 282.428
InChI Key: IGENCGXZONWRMB-UHFFFAOYSA-N
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Description

1-Boc-4-Piperidin-1-ylmethyl-piperidine is a chemical compound with the molecular formula C16H30N2O2 and a molecular weight of 282.42 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

1-Boc-4-Piperidin-1-ylmethyl-piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-4-Piperidin-1-ylmethyl-piperidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions include N-oxides, reduced piperidines, and substituted piperidines .

Scientific Research Applications

1-Boc-4-Piperidin-1-ylmethyl-piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-4-Piperidin-1-ylmethyl-piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical pathways related to its target. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .

Comparison with Similar Compounds

1-Boc-4-Piperidin-1-ylmethyl-piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-Boc-4-Piperidin-1-ylmethyl-piperidine, with the molecular formula C16H30N2O2 and a molecular weight of 282.42 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound is commonly achieved through the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature, yielding the desired product after purification. The following table summarizes the synthesis process:

Step Reagents Conditions Product
1. Reaction4-Piperidinemethanol + Boc2ORoom temperatureThis compound
2. WorkupWater/Organic solventStandard workupPurified compound

This compound interacts with various molecular targets, acting primarily as an enzyme inhibitor or receptor modulator. Its mechanism includes:

  • Enzyme Inhibition : It may inhibit specific kinases or proteases, affecting cellular signaling pathways.
  • Receptor Modulation : It can act on muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases.

Case Studies

Recent studies have highlighted the compound's efficacy in various biological contexts:

  • Cognitive Enhancement : In animal models, the compound has shown potential to reverse cognitive deficits induced by scopolamine, suggesting its role in enhancing memory and learning processes .
  • Neuroprotection : Research indicates that it may protect against tau hyperphosphorylation and amyloid-beta accumulation, both hallmarks of Alzheimer's disease .
  • Cancer Research : Preliminary data suggest that it may have anti-tumor properties by targeting specific epigenetic mechanisms related to protein arginine methyltransferase (PRMT5) inhibition .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Structure Biological Activity
1-Boc-4-AminomethylpiperidineAmino group instead of piperidinylmethyl groupModerate receptor activity
1-Boc-4-HydroxypiperidineHydroxyl groupLower enzyme inhibition compared to this compound
1-Boc-4-CyanopiperidineCyano groupLimited biological activity

The unique structural features of this compound confer distinct reactivity and biological activity compared to its analogs.

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its ability to modulate receptor activity makes it a candidate for further drug development.

Research Applications

In scientific research, it serves as a probe for studying enzyme inhibition and receptor interactions. Its versatility allows for modifications that can enhance its bioactivity and specificity.

Properties

IUPAC Name

tert-butyl 4-(piperidin-1-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-7-14(8-12-18)13-17-9-5-4-6-10-17/h14H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGENCGXZONWRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1,1-dimethylethyl 4-formyl-1-piperidinecarboxylate (1.02 g, 4.78 mmol) in 1,2-dichloroethane (50 mL) was added sequentially, HOAc (6.00 mL, 1M in DCM, 6.00 mmol), piperidine (1.0 mL, 10.1 mmol) and sodium triacetoxyborohydride (1.60 g, 7.55 mmol). The reaction was stirred at rt for 2 hours at which time HOAc (1.00 mL, 1M in DCM, 1.00 mmol) and sodium triacetoxyborohydride was added. When complete by TLC the reaction was quenched with saturated NaHCO3 (150 mL) and extracted with DCM. The combined organic layer was washed with H2O, dried (MgSO4) and concentrated to provide the title compound (1.25 g, 4.43 mmol, 93%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.80-0.91 (m, 2H), 1.29-1.35 (m, 11H), 1.38-1.46 (m, 4H), 1.59 (d, J=10.6 Hz, 3H), 2.00 (d, J=6.8 Hz, 2H), 2.21 (br. s., 4H), 2.62 (br. s., 2H), 3.85 (d, J=12.6 Hz, 2H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
93%

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